molecular formula C7H6N4O B2488107 (NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine CAS No. 2416245-86-6

(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine

Cat. No.: B2488107
CAS No.: 2416245-86-6
M. Wt: 162.152
InChI Key: UPGWCAIWGAGAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of (NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways within the cell. These interactions can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine include:

    Zaleplon: A sedative agent.

    Indiplon: Another sedative agent.

    Ocinaplon: An anxiolytic agent.

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure and the specific biological activities it exhibits. This compound has shown promise in various therapeutic applications, making it a valuable subject of ongoing research .

Properties

IUPAC Name

(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-10-4-6-3-8-7-1-2-9-11(7)5-6/h1-5,12H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGWCAIWGAGAAD-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2N=CC(=CN2N=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.